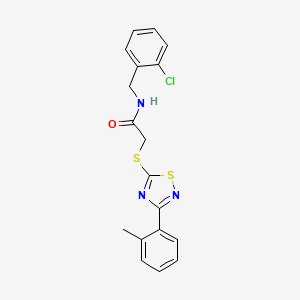

N-(2-chlorobenzyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(2-chlorobenzyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic small molecule featuring a 1,2,4-thiadiazole core substituted with an o-tolyl group at position 3 and a thioether-linked acetamide moiety at position 3. The acetamide side chain is further modified with a 2-chlorobenzyl group. Its synthesis likely follows established protocols for S-alkylation of heteroaryl thiols with chloroacetamides in the presence of a base like potassium carbonate, as described for analogous compounds .

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3OS2/c1-12-6-2-4-8-14(12)17-21-18(25-22-17)24-11-16(23)20-10-13-7-3-5-9-15(13)19/h2-9H,10-11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQSWIIUBOKPBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorobenzyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that incorporates a 1,3,4-thiadiazole moiety, which has been extensively studied for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Anticancer Activity

- Mechanism of Action : The thiadiazole derivatives have shown promising activity against various cancer cell lines. For instance, compounds containing thiadiazole scaffolds exhibit significant loss of cell viability in human breast cancer cells with IC50 values ranging from 18.23 µM to 29.34 µM . This suggests that the compound may induce apoptosis through mechanisms such as PARP1 inhibition and activation of caspases .

- Case Studies : In one study, a series of thiadiazole derivatives were synthesized and tested for their anticancer properties. The most effective compounds demonstrated a dose-dependent increase in caspase activity, indicating their potential to trigger programmed cell death in cancer cells .

Antimicrobial Activity

- Broad Spectrum Efficacy : Thiadiazole derivatives have been noted for their antibacterial and antifungal properties. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria . Specifically, certain derivatives have shown higher potency than conventional antibiotics such as ciprofloxacin .

- In Vitro Studies : Various studies have employed agar-dilution methods to evaluate the antimicrobial efficacy of thiadiazole compounds. Results indicated significant inhibition against a range of pathogens, reinforcing their potential as novel antimicrobial agents .

Anticonvulsant Activity

- Efficacy in Seizure Models : Compounds containing the 1,3,4-thiadiazole structure have been evaluated for anticonvulsant activity using models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. Some derivatives displayed up to 80% protection at doses of 100 mg/kg, suggesting strong anticonvulsant properties without notable toxicity .

- Mechanistic Insights : The anticonvulsant effects are believed to be mediated through interactions with GABA receptors and voltage-gated ion channels, which are critical in neuronal excitability regulation .

Table 1: Biological Activity Summary of this compound

| Activity Type | Mechanism | IC50/Effectiveness |

|---|---|---|

| Anticancer | PARP1 inhibition | IC50: 18.23 - 29.34 µM |

| Antimicrobial | Broad-spectrum antibacterial effects | Potency > ciprofloxacin |

| Anticonvulsant | GABA receptor modulation | Up to 80% protection |

Table 2: Comparative Efficacy Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 5a | MCF-7 (Breast Cancer) | 22.68 |

| Compound 5e | MCF-7 (Breast Cancer) | 25.71 |

| Compound X | A549 (Lung Cancer) | 29.34 |

Scientific Research Applications

Pharmacological Properties

The compound is part of the 1,3,4-thiadiazole class, known for diverse biological activities including:

- Antimicrobial Activity : Several derivatives of thiadiazole have demonstrated significant antimicrobial properties. Studies indicate that compounds with thiadiazole rings exhibit potent activity against a range of bacterial and fungal strains .

- Antiepileptic Effects : Research has shown that certain thiadiazole derivatives can act as anticonvulsants. For example, derivatives synthesized from 1,3,4-thiadiazole scaffolds have been tested in animal models for their efficacy in reducing seizure activity .

- Anti-inflammatory Properties : Thiadiazole derivatives have also been reported to exhibit anti-inflammatory effects. Their ability to inhibit pro-inflammatory cytokines makes them potential candidates for treating inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N-(2-chlorobenzyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multi-step reactions where 1,2,4-thiadiazole is modified to enhance its biological activity. The structure-activity relationship studies have indicated that substituents on the thiadiazole ring significantly influence the biological properties of the compounds.

Table 1: Summary of Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Conventional Synthesis | Multi-step organic reactions involving thiadiazole derivatives | Varies |

| Microwave-Assisted Synthesis | Enhanced reaction rates and yields using microwave irradiation | Higher yields than conventional methods |

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives in various applications:

- Anticonvulsant Activity : A study by Aliyu et al. (2021) demonstrated that specific thiadiazole derivatives provided significant protection against seizures in animal models using the maximal electroshock (MES) and pentylenetetrazol (PTZ) methods. The compound exhibited an LD50 value indicating a favorable safety profile while maintaining high anticonvulsant efficacy .

- Antimicrobial Testing : In another research effort, a series of thiadiazole compounds were evaluated against clinical isolates of bacteria and fungi. Results indicated that certain modifications to the thiadiazole structure led to enhanced antimicrobial activity, suggesting a potential pathway for developing new antibiotics .

Comparison with Similar Compounds

Key Observations :

- Core Heterocycle : The 1,2,4-thiadiazole core in the target compound differs from triazolo-thiadiazole systems in analogs from . This may influence binding affinity due to altered electronic and steric properties .

- The 2-chlorobenzyl side chain may increase lipophilicity, affecting membrane permeability and metabolic stability relative to dichloroacetamide or simpler alkyl groups .

- Biological Potency : While direct activity data for the target compound is unavailable, analogs with dichloroacetamide substituents (e.g., 30 nM IC50) suggest that electron-withdrawing groups on the acetamide moiety enhance CDK5/p25 inhibition .

Computational and Docking Insights

Molecular docking studies using tools like Glide XP () suggest that:

- The thiadiazole sulfur and thioether linkage may engage in hydrophobic interactions or hydrogen bonding with kinase active sites.

- The 2-chlorobenzyl group could occupy a hydrophobic subpocket, mimicking the role of dichloroacetamide in high-potency analogs .

- Substituent positioning (e.g., ortho vs. para) significantly impacts binding; the o-tolyl group may induce steric hindrance or favorable π-π stacking compared to p-tolyl derivatives .

Q & A

Q. What are the critical steps in synthesizing N-(2-chlorobenzyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?

The synthesis typically involves multi-step organic reactions:

- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under controlled pH and temperature.

- Substitution reactions : Introduction of the o-tolyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like potassium carbonate .

- Acetamide coupling : Reaction of chloroacetyl chloride with the thiolated intermediate in solvents like dioxane, using triethylamine as a base to neutralize HCl by-products . Purification is achieved via recrystallization (ethanol-DMF mixtures) or column chromatography .

Q. How is the compound structurally characterized to confirm purity and identity?

Key analytical methods include:

- NMR spectroscopy : Assigns proton (¹H) and carbon (¹³C) environments to verify substituent positions .

- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

- HPLC : Quantifies purity (>95%) and monitors reaction progress .

- IR spectroscopy : Identifies functional groups (e.g., C=O, S-C=S) through characteristic absorption bands .

Q. What are the primary biological activities reported for this compound?

Preliminary studies highlight:

- Antimicrobial activity : Inhibition of bacterial/fungal growth via disruption of cell membrane integrity or enzyme inhibition .

- Anticancer potential : Apoptosis induction in cancer cell lines, possibly through interaction with DNA topoisomerases .

- Anti-inflammatory effects : Modulation of COX-2 or NF-κB pathways .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing by-products?

Methodological strategies include:

- Continuous flow reactors : Improve heat/mass transfer, reducing side reactions (e.g., dimerization) .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Catalyst screening : Bases like K₂CO₃ or Et₃N improve substitution efficiency .

- In-line monitoring : Use HPLC or FTIR for real-time tracking of reaction kinetics .

Q. How to resolve contradictions in biological activity data across studies?

Contradictions may arise from:

- Purity variability : Validate compound purity via HPLC before assays .

- Assay conditions : Standardize protocols (e.g., cell line selection, incubation time) .

- Computational modeling : Perform molecular docking to predict target binding affinities and explain potency differences .

- Structure-activity relationship (SAR) studies : Compare analogs (e.g., replacing o-tolyl with p-tolyl) to identify critical substituents .

Q. What computational methods are suitable for studying its interaction with biological targets?

- Molecular docking : Predict binding modes with enzymes (e.g., kinases, cytochrome P450) using software like AutoDock or Schrödinger .

- MD simulations : Assess stability of ligand-target complexes over time (e.g., GROMACS) .

- QSAR modeling : Correlate electronic/steric descriptors (logP, HOMO-LUMO gaps) with activity data .

Q. How to design experiments for evaluating its pharmacokinetic properties?

Key methodologies include:

- In vitro metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

- Plasma protein binding : Use equilibrium dialysis or ultrafiltration .

- Permeability assays : Caco-2 cell monolayers predict intestinal absorption .

- In silico ADME prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.